N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-benzoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2S/c24-19(14-6-2-1-3-7-14)15-10-12-16(13-11-15)20(25)23-21-22-17-8-4-5-9-18(17)26-21/h1-13H,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYJTKVQECUKMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and studies.
Chemical Structure and Properties
This compound features a benzothiazole moiety fused with a benzamide group. This unique structure contributes to its biological properties, particularly in anti-inflammatory and anticancer activities. The compound is classified as a benzothiazole derivative, which is known for various pharmacological effects.
Anti-inflammatory Activity
The primary mechanism by which this compound exerts its anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial in the arachidonic acid pathway, leading to the production of inflammatory mediators such as prostaglandins. By inhibiting COX activity, the compound effectively reduces inflammation and related symptoms.
Anticancer Activity
Preliminary studies indicate that this compound may also possess anticancer properties. Its structural features suggest potential interactions with molecular targets involved in cancer pathways. Further research is needed to fully elucidate these interactions and confirm its efficacy against various cancer types.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays. For example, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis, demonstrating its potential as an antitumor agent.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antioxidant | Reduction of oxidative stress | |
| Antibacterial | Inhibition of bacterial growth |
Case Studies
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammatory markers in a model of induced inflammation. The compound exhibited a dose-dependent response, indicating its potential for therapeutic use in inflammatory diseases.
- Antitumor Activity : In another study, this compound was tested against various cancer cell lines. Results showed that it effectively inhibited cell growth and induced apoptosis, suggesting its role as a promising candidate for cancer therapy.
Synthesis and Modification
The synthesis of this compound involves several steps, including the formation of the benzothiazole moiety followed by acylation to form the final product. Researchers are actively exploring modifications to enhance its biological activity and selectivity against specific molecular targets.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide and its analogs:
*Estimated based on structural similarity.
†Approximated from synthesis data.
Key Observations:
- Substituent Effects : The benzoyl group in the target compound increases molecular weight and lipophilicity (XLogP3 = 4.9) compared to simpler analogs like 1.2b (XLogP3 ~3.2). Chloro (1.2e) and methyl (1.2c) substituents elevate melting points, likely due to enhanced intermolecular forces (e.g., halogen bonding or van der Waals interactions) .
- Complexity vs.
Spectral Data
- IR Spectroscopy : The target compound’s benzoyl group would show a strong C=O stretch near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in . However, triazole derivatives (e.g., compounds 7–9 in ) lack this band due to tautomeric shifts, highlighting structural differences .
- NMR : The para-benzoyl group in the target compound would produce distinct aromatic proton signals (δ ~7.5–8.5 ppm) in ¹H-NMR, differing from ortho-substituted analogs like 1.2c (δ ~2.5 ppm for methyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
